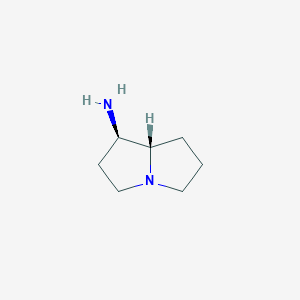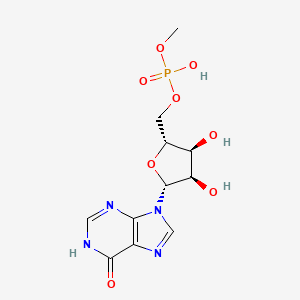![molecular formula C12H6Cl3NO3 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1](/img/structure/B1176187.png)
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro substituents on a benzene ring system. This compound is notable for its intricate structure, which includes three trichlorophenyl groups and two nitrophenyl groups, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Coupling Reaction: The nitro-trichlorobenzene intermediates are coupled through an etherification reaction, often using phenol derivatives and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial to manage the complexity of the synthesis.
化学反応の分析
Types of Reactions
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can undergo further substitution reactions, particularly at positions ortho and para to the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions under basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions.
Reduction: Tin(II) chloride or iron powder in acidic medium.
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenyl Ethers: From nucleophilic substitution reactions.
科学的研究の応用
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and chloro substituents.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The compound exerts its effects primarily through interactions with biological molecules. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
- 1,2,3-Trichloro-5-nitrobenzene
- 1,2,4-Trichloro-5-nitrobenzene
- 1,3,5-Trichloro-2-nitrobenzene
Uniqueness
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is unique due to its multiple nitro and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to simpler trichloronitrobenzenes. Its complex structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
CAS番号 |
142022-59-1 |
|---|---|
分子式 |
C12H6Cl3NO3 |
分子量 |
318.5 g/mol |
IUPAC名 |
1,2,5-trichloro-3-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |
InChIキー |
KBYDADZHZYSOFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






